1-((Diiodomethyl)sulfonyl)-4-methylbenzene
Description
Nomenclature and Chemical Identification
The precise identification of a chemical compound is fundamental in research. This section details the standardized names and numbers used to identify 1-((Diiodomethyl)sulfonyl)-4-methylbenzene in chemical literature and databases. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(diiodomethylsulfonyl)-4-methylbenzene. nih.govlgcstandards.com
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| Systematic Name | p-((Diiodomethyl)sulphonyl)toluene |
| CAS Registry Number | 20018-09-1 |
| Molecular Formula | C₈H₈I₂O₂S |
| Molecular Weight | 422.02 g/mol |
| InChI Key | XOILGBPDXMVFIP-UHFFFAOYSA-N |
Data sourced from multiple chemical databases. cymitquimica.comcalpaclab.combiosynth.comcymitquimica.com
The systematic name p-((Diiodomethyl)sulphonyl)toluene is commonly found in chemical literature. haz-map.comnih.govscitoys.comalfa-chemistry.comwikipedia.orgechemportal.org The 'p-' (para) indicates that the diiodomethylsulfonyl group and the methyl group are attached to the benzene (B151609) ring at opposite positions (positions 1 and 4).
The Chemical Abstracts Service (CAS) has assigned the registry number 20018-09-1 to this compound. haz-map.comcymitquimica.comnih.govtcichemicals.comtcichemicals.comtcichemicals.comlgcstandards.comcalpaclab.combiosynth.comcymitquimica.comscitoys.comalfa-chemistry.comwikipedia.orgechemportal.orgbldpharm.comenvironmentalchemistry.comthegoodscentscompany.comaablocks.comechemi.comchempoint.compesticideinfo.orgflavscents.com This unique identifier is used globally to provide an unambiguous way to identify the chemical substance.
In scientific publications and commercial catalogs, this compound is referred to by several synonyms.
This synonym is frequently used, emphasizing the core structure of a tolyl group attached to a diiodomethyl sulfone moiety. cymitquimica.comaablocks.comflavscents.com
This name provides a more descriptive alternative, specifying the "4-methylphenyl" group to clearly indicate the substitution pattern on the aromatic ring. nih.govtcichemicals.comtcichemicals.comtcichemicals.comcymitquimica.comechemportal.orgflavscents.com Other common synonyms include Diiodomethyl p-tolyl sulfone and Amical 48. haz-map.comnih.govcymitquimica.comscitoys.comalfa-chemistry.comwikipedia.orgthegoodscentscompany.comflavscents.com
Synonyms in Chemical Literature
Contextualizing this compound within Organosulfur Chemistry
This compound is classified as an organosulfur compound, specifically a sulfone. cymitquimica.comwikipedia.org The sulfone functional group consists of a sulfur atom bonded to two oxygen atoms and two carbon atoms. This group imparts polarity to the molecule. cymitquimica.com The compound's structure features a p-tolyl group (a benzene ring substituted with a methyl group) and a diiodomethyl group attached to the sulfonyl center. cymitquimica.com
The presence of two iodine atoms on the methyl group attached to the sulfonyl moiety is a key feature, influencing its chemical reactivity. cymitquimica.com These iodine atoms are good leaving groups, making the compound a participant in various substitution reactions and useful as a sulfonylating agent in organic synthesis. cymitquimica.com Research has also explored its role as a preservative and antimicrobial agent, a common application for certain organosulfur compounds. nih.govalfa-chemistry.comechemi.comchempoint.com Its utility extends to being a material preservative in products like paints, adhesives, plastics, and textiles. haz-map.comnih.gov The study of such compounds is significant for developing new synthetic methodologies and functional materials.
Significance of Sulfone Compounds in Synthesis and Applications
The applications of sulfones are extensive and impactful. In the realm of medicinal chemistry, numerous compounds incorporating a sulfone group have been developed for treating a range of diseases, including leprosy, tuberculosis, and dermatitis herpetiformis. researchgate.netresearchgate.netiomcworld.com The academic and pharmaceutical research communities have focused on synthesizing various sulfone compounds due to their potent biological activities, which include antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties. iomcworld.comresearchgate.net Beyond pharmaceuticals, sulfones are integral to the creation of polymers and serve as biopharmaceutical agents. researchgate.netresearchgate.net They are also used as key intermediates in the synthesis of complex molecules, where the sulfone group can be used to facilitate the formation of carbon-carbon bonds or act as a leaving group. iomcworld.com
Role of Halogenated Organic Compounds in Chemical Transformations
Halogenated organic compounds are molecules that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. tutorchase.comyoutube.com The inclusion of halogens significantly alters the physical and chemical properties of an organic compound. tutorchase.com Halogens are highly electronegative, which can increase the polarity of a molecule, leading to higher melting and boiling points compared to their non-halogenated counterparts. tutorchase.com
In the context of chemical transformations, halogens are pivotal. They are excellent "leaving groups" in nucleophilic substitution and elimination reactions because of their ability to stabilize a negative charge. tutorchase.comauburn.edu This characteristic is fundamental to many synthetic pathways in organic chemistry. Furthermore, halogen substituents can influence the reactivity of a molecule in various reactions. tutorchase.com For instance, they can affect the regioselectivity of electrophilic aromatic substitutions. tutorchase.com The unique reactivity of halogenated compounds has led to their use in a multitude of applications, from pharmaceuticals like the anti-anxiety drug diazepam (containing chlorine) and the antidepressant fluoxetine (B1211875) (containing fluorine) to industrial materials like polyvinyl chloride (PVC). youtube.com The transformation of halogenated aliphatic compounds, such as carbon tetrachloride, has been observed in environmental processes, highlighting their role in biodegradation pathways. nih.govasm.org
Position of this compound as a Diiodomethyl Sulfone Derivative
This compound holds a specific position within chemical research as a diiodomethyl sulfone derivative. This classification highlights the two key functional groups that dictate its chemical behavior: the sulfone group and the diiodomethyl group (–CHI₂). The presence of two iodine atoms on the same carbon, which is alpha to the sulfonyl group, makes it a particularly reactive molecule.
Research into related compounds, such as β-iodovinyl sulfones, underscores the synthetic utility of molecules containing both iodine and a sulfone group. rsc.org These types of compounds are valued as versatile synthetic precursors. rsc.org In the case of this compound, the iodine atoms can act as leaving groups in various reactions. The compound is used as a fungicide, bactericide, and algaecide, functioning as a materials preservative in products like paints, adhesives, plastics, and textiles. nih.gov Its biocidal activity is linked to the release of iodide. nih.gov The metabolism of this compound involves oxidation at the methyl group of the tolyl moiety and glutathione (B108866) conjugation at the sulfonyl methyl group through the displacement of iodide. nih.gov This demonstrates the chemical reactivity imparted by the diiodomethyl sulfone structure.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(diiodomethylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILGBPDXMVFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032541 | |
| Record name | Diiodomethyl 4-methylphenyl sulfone | |
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Molecular Weight |
422.02 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan solid; [Reference #1] Tan odorless powder; [Dow Chemical MSDS] | |
| Record name | Diiodomethyl p-tolyl sulfone | |
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Boiling Point |
394 °C | |
| Record name | Diiodomethyl p-tolyl sulfone | |
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Solubility |
In water, 10 mg/L at 25 °C, In water, 0.1 to 1 mg/L (temperature not reported), technical grade | |
| Record name | Diiodomethyl p-tolyl sulfone | |
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Density |
2.20 | |
| Record name | Diiodomethyl p-tolyl sulfone | |
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Vapor Pressure |
0.00000187 [mmHg], 9.6X10-7 mm Hg at 25 °C /average of 1.87X10-6 mm Hg and 5.3X10-8 mm Hg reported values at 25 °C/ | |
| Record name | Diiodomethyl p-tolyl sulfone | |
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| Record name | Diiodomethyl p-tolyl sulfone | |
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Color/Form |
Tan powder at room temperature | |
CAS No. |
20018-09-1 | |
| Record name | Diiodomethyl p-tolyl sulfone | |
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| Record name | Diiodomethyl p-tolyl sulfone | |
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| Record name | Benzene, 1-[(diiodomethyl)sulfonyl]-4-methyl- | |
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| Record name | Diiodomethyl 4-methylphenyl sulfone | |
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| Record name | p-[(diiodomethyl)sulphonyl]toluene | |
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| Record name | DIIODOMETHYLTOLYLSULFONE | |
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| Record name | Diiodomethyl p-tolyl sulfone | |
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Melting Point |
136 °C (range of 149-152 °C), Melting point: 150 °C | |
| Record name | Diiodomethyl p-tolyl sulfone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Reaction Pathways for 1 Diiodomethyl Sulfonyl 4 Methylbenzene
Primary Synthetic Routes
The principal method for the synthesis of 1-((diiodomethyl)sulfonyl)-4-methylbenzene, while not extensively detailed in publicly available literature, can be theoretically approached through the reaction of a key precursor, p-toluenesulfonyl chloride, with diiodomethane.
Reaction of p-Toluenesulfonyl Chloride with Diiodomethane
A plausible synthetic route involves the reaction of p-toluenesulfonyl chloride with diiodomethane. This process is conceptually based on the nucleophilic substitution at the sulfur atom of the sulfonyl chloride. A likely mechanism would proceed via an initial reduction of the p-toluenesulfonyl chloride to form a more reactive intermediate, such as sodium p-toluenesulfinate. This sulfinate then acts as a nucleophile, attacking the diiodomethane.
Given the presence of two iodine atoms, the reaction could potentially proceed in a stepwise manner, first forming an iodomethyl intermediate, which is then further iodinated. However, controlling the reaction to achieve the desired di-substituted product selectively would be a key challenge.
Considerations of Reaction Conditions and Catalyst Systems
The successful synthesis of this compound would be highly dependent on the specific reaction conditions and the choice of catalyst. While specific catalysts for this exact reaction are not well-documented, general principles of sulfonylation reactions suggest that a basic catalyst would be necessary to facilitate the reaction. researchgate.net The base would serve to deprotonate a suitable nucleophile or to scavenge the HCl formed during the reaction of p-toluenesulfonyl chloride. masterorganicchemistry.com
The choice of solvent would also be critical, with polar aprotic solvents potentially favoring the nucleophilic substitution pathway. Temperature control would be essential to manage the reactivity and prevent undesired side reactions.
| Parameter | Consideration | Potential Options |
| Reactants | p-Toluenesulfonyl chloride, Diiodomethane | Stoichiometric control is crucial. |
| Catalyst | Base to facilitate nucleophilic attack | Pyridine, Triethylamine |
| Solvent | Polar aprotic to solvate ions | Dichloromethane, Dimethylformamide |
| Temperature | To control reaction rate and selectivity | Room temperature to moderate heating |
Advanced Synthetic Strategies and Modifications
Beyond the primary route, advanced synthetic strategies, often employing iodine or iodide as promoters or catalysts, offer alternative pathways for the formation of sulfones. While not directly applied to this compound in the reviewed literature, these methods provide valuable insights into potential synthetic modifications.
Investigation of Sulfonylation Reactions for Related Compounds
The synthesis of various sulfones has been achieved through innovative sulfonylation reactions, which could be conceptually adapted for the target molecule.
Oxidative sulfonylation presents a powerful method for forming C-S bonds. In related syntheses, the oxidation of sulfides is a common route to sulfones. organic-chemistry.org This process typically involves a two-step oxidation, with a sulfoxide (B87167) as an intermediate. nih.gov The mechanism of oxidation can involve various oxidizing agents, and in some cases, hypervalent sulfur species have been identified as intermediates. nih.gov For instance, the use of a metal-free system with an oxidant can drive the conversion of sulfides to sulfones. organic-chemistry.org
Iodine and iodide salts have been shown to be effective in promoting or catalyzing various sulfonylation reactions for the synthesis of related compounds. For example, iodine can catalyze the sulfonylation of sulfonyl hydrazides with tertiary amines to produce sulfonamides. nih.gov This highlights the potential of iodine to act as a catalyst in reactions forming S-N bonds, which shares mechanistic similarities with S-C bond formation.
Furthermore, sodium iodide has been used as a mediator in the synthesis of vinyl sulfones from alcohols and sulfinic acids, where it is proposed to generate a sulfonyl radical intermediate. acs.org This radical pathway could be a potential, albeit different, approach to forming the C-S bond in the target molecule. The synthesis of arylacetylenic sulfones has also been achieved through an iodine-catalyzed reaction of arylacetylenic acids with sodium sulfinates, demonstrating the versatility of iodine in promoting sulfonylation.
The following table summarizes selected iodine-promoted sulfonylation reactions for related compounds:
| Reactants | Catalyst/Promoter | Product Type |
| Sulfonyl hydrazides, tert-Amines | Iodine, TBHP | Sulfonamides nih.gov |
| Alcohols, Sulfinic acids | Sodium Iodide, TsOH·H₂O | Vinyl sulfones acs.org |
| Arylacetylenic acids, Sodium sulfinates | Iodine, TBHP | Arylacetylenic sulfones |
These advanced strategies, while not directly documented for the synthesis of this compound, provide a conceptual framework for future research and development in the synthesis of this and other complex dihalomethyl sulfones.
Radical-Initiated Processes for Sulfone Formation
The introduction of the diiodomethyl group onto the sulfone core is understood to proceed via a radical-mediated pathway. A plausible and prominent route involves the iododecarboxylation of a p-toluenesulfonylacetic acid precursor, a transformation analogous to the Hunsdiecker reaction. wikipedia.orgnih.govlscollege.ac.in This reaction class is characterized by the generation of a radical intermediate through the decomposition of an acyl hypohalite. wikipedia.org
The general mechanism for the Hunsdiecker reaction involves the reaction of a silver carboxylate with a halogen. wikipedia.orglscollege.ac.in In the context of synthesizing this compound, this would involve the silver salt of p-toluenesulfonylacetic acid reacting with iodine. The reaction is believed to proceed through the formation of an unstable acyl hypoiodite (B1233010) intermediate, which then undergoes homolytic cleavage and decarboxylation to form a p-toluenesulfonylmethyl radical. This radical subsequently abstracts an iodine atom to yield the final diiodinated product.
Several variations of the Hunsdiecker reaction exist that may be applicable, such as the Cristol-Firth modification, which uses mercuric oxide and the free carboxylic acid with bromine, and the Kochi reaction, which employs lead(IV) acetate (B1210297) and a lithium halide. wikipedia.orgnih.gov While the classic Hunsdiecker reaction using a silver salt is a viable pathway, modifications using more accessible reagents are often explored in synthetic chemistry. nih.gov
A key finding from a Japanese patent indicates that p-toluenesulfonylacetic acid serves as a direct intermediate in the production of diiodomethyl-p-tolylsulfone, strongly suggesting a decarboxylative halogenation route.
Table 1: Key Features of Hunsdiecker-type Reactions for Synthesis of this compound
| Reaction Variant | Key Reagents | Precursor | Intermediate | Product |
| Classic Hunsdiecker | Silver salt of p-toluenesulfonylacetic acid, Iodine (I₂) | p-Toluenesulfonylacetic acid | Acyl hypoiodite, p-Toluenesulfonylmethyl radical | This compound |
| Cristol-Firth Modification | p-Toluenesulfonylacetic acid, Mercuric oxide (HgO), Iodine (I₂) | p-Toluenesulfonylacetic acid | Acyl hypoiodite | This compound |
| Kochi Reaction | p-Toluenesulfonylacetic acid, Lead(IV) acetate (Pb(OAc)₄), Lithium iodide (LiI) | p-Toluenesulfonylacetic acid | Organolead intermediate | This compound |
Synthesis of Sulfone Derivatives via α-Diazosulfones
An alternative, though less documented for this specific compound, synthetic route could involve the use of α-diazosulfones. α-Diazosulfones are versatile intermediates in organic synthesis. The synthesis of p-tolylsulfonyldiazomethane (B73699) has been reported, which could theoretically serve as a precursor. orgsyn.org
The general reactivity of α-diazosulfones involves the loss of dinitrogen gas to form a sulfonyl carbene. This highly reactive intermediate can then undergo various insertion or addition reactions. For the synthesis of this compound, a hypothetical pathway would involve the reaction of the p-tolylsulfonyl carbene with a source of iodine. However, the direct conversion of a sulfonyl carbene to a diiodomethyl group is not a standard transformation and would likely require specific and potentially harsh reaction conditions. This route remains speculative without direct experimental evidence for this particular product.
Alternative Sulfonyl Sources and Surrogates in Synthesis
The construction of the sulfone moiety itself can be achieved through various methods, which represent alternative starting points for the synthesis of this compound. organic-chemistry.org These methods generally focus on forming the aryl-sulfone bond.
One common method is the oxidation of a corresponding sulfide, such as methyl p-tolyl sulfide, to the sulfone. organic-chemistry.org This oxidation can be achieved using a variety of oxidizing agents. Following the formation of methyl p-tolyl sulfone, a subsequent radical iodination of the methyl group would be required to yield the final product.
Another approach involves the reaction of an arylsulfinic acid salt, such as sodium p-toluenesulfinate, with a suitable electrophile. nih.gov For the synthesis of methyl p-tolyl sulfone, the electrophile would be a methylating agent. Again, this would necessitate a subsequent iodination step.
The direct arylation of a sulfinate with a diaryliodonium salt is another transition-metal-free method for forming diaryl sulfones, though this is less direct for the target compound. alfa-chemistry.com The use of sulfonyl chlorides as precursors in Friedel-Crafts type reactions is also a well-established method for forming aryl sulfones. organic-chemistry.org
Table 2: Overview of Alternative Sulfonyl Sources
| Sulfonyl Source/Precursor | Key Reagents for Sulfone Formation | Intermediate Sulfone | Subsequent Reaction |
| Methyl p-tolyl sulfide | Oxidizing agent (e.g., m-CPBA, H₂O₂) | Methyl p-tolyl sulfone | Radical iodination |
| Sodium p-toluenesulfinate | Methylating agent (e.g., methyl iodide) | Methyl p-tolyl sulfone | Radical iodination |
| p-Toluenesulfonyl chloride | Arene (e.g., benzene), Lewis acid | Diaryl sulfone (not direct) | Not applicable |
| Diaryliodonium salts | Arylsulfinate | Diaryl sulfone (not direct) | Not applicable |
Purification and Isolation Techniques for this compound
The purification of this compound is a critical step to obtain the compound in high purity, which is essential for its use as a biocide and for accurate analytical characterization. organic-chemistry.orgadichemistry.com The crude product obtained from the synthetic routes described above will likely contain unreacted starting materials, by-products, and residual solvents.
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and depends on the solubility profile of the compound. For a compound like this compound, a solvent system would be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol-water or a hydrocarbon-chlorinated solvent mixture, may also be effective. Given its nature as a tan solid, recrystallization would also help in removing colored impurities. organic-chemistry.org
Column chromatography is another powerful technique for purification. For sulfones, which are moderately polar compounds, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is determined by the polarity of the compound and its impurities. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane), is often employed to achieve good separation. sielc.com A specific High-Performance Liquid Chromatography (HPLC) method for the analysis of diiodomethyl 4-methylphenyl sulfone has been developed using a reverse-phase Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This analytical method can be scaled up to a preparative separation for purification. sielc.com
Table 3: Purification Techniques for this compound
| Technique | Stationary Phase/Solvent System | Principle of Separation |
| Recrystallization | Single or mixed solvent systems (e.g., ethanol/water) | Differential solubility at varying temperatures |
| Column Chromatography | Silica gel | Adsorption/partition based on polarity |
| Preparative HPLC | Reverse-phase (e.g., Newcrom R1) with Acetonitrile/Water/Acid | Partition based on hydrophobicity |
Following purification, the identity and purity of this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Chemical Reactivity and Transformation Studies of 1 Diiodomethyl Sulfonyl 4 Methylbenzene
Reactions Involving the Diiodomethyl Moiety
The carbon atom of the diiodomethyl group is rendered significantly electrophilic by two key factors: the presence of two good leaving groups (iodide ions) and the strong electron-withdrawing influence of the adjacent p-tolylsulfonyl group. This electronic arrangement is central to the reactivity of this moiety.
The carbon-iodine bonds within the diiodomethyl group are relatively weak and susceptible to homolytic cleavage, suggesting a potential for radical-mediated reactions. Iodine atom transfer (IAT) is a plausible pathway, particularly under photolytic or radical-initiating conditions. In such a process, a radical species could abstract an iodine atom to generate a p-tolylsulfonyl-iodomethyl radical. This highly reactive intermediate could then participate in various radical-based transformations, such as additions to unsaturated systems or further coupling reactions.
Studies on related organoiodine compounds support this potential. For instance, the use of iodine (I₂) as a catalyst in the transfer of sulfonylimino groups from imino-λ³-iodanes is believed to proceed through radical intermediates. nih.gov This highlights the accessibility of radical pathways involving iodine-containing functional groups. nih.gov Similarly, hypervalent iodine reagents are known to facilitate various transformations, including NH transfer, which can involve radical mechanisms. nih.gov While direct studies on 1-((diiodomethyl)sulfonyl)-4-methylbenzene are not prevalent, the established reactivity of similar structures points to a high potential for IAT reactions.
The diiodomethyl carbon is a prime site for nucleophilic attack. The presence of two iodine atoms, which are effective leaving groups, combined with the electron-deficient nature of the carbon atom, facilitates substitution reactions. cymitquimica.com A wide range of nucleophiles can be expected to displace one or both iodine atoms to form new carbon-heteroatom or carbon-carbon bonds.
This reactivity is analogous to the well-established S-alkylation of sulfinate anions with alkyl halides, a common method for forming sulfones. organic-chemistry.orgresearchgate.net In the case of this compound, the roles are reversed, with the diiodomethyl group acting as the electrophile.
Below is a table illustrating potential nucleophilic substitution reactions:
| Nucleophile (Nu⁻) | Reagent Example | Potential Product(s) |
| Hydroxide (OH⁻) | Sodium Hydroxide | 1-((Iodohydroxymethyl)sulfonyl)-4-methylbenzene |
| Alkoxide (RO⁻) | Sodium Methoxide | 1-((Iodomethoxy)sulfonyl)-4-methylbenzene |
| Thiolate (RS⁻) | Sodium Thiophenolate | 1-((Iodo(phenylthio)methyl)sulfonyl)-4-methylbenzene |
| Azide (N₃⁻) | Sodium Azide | 1-((Azidoiodomethyl)sulfonyl)-4-methylbenzene |
| Cyanide (CN⁻) | Sodium Cyanide | 2-Iodo-2-(p-tolylsulfonyl)acetonitrile |
| Enolates | Diethyl Malonate (with base) | Diethyl 2-(iodo(p-tolylsulfonyl)methyl)malonate |
Reactivity of the Sulfonyl Group
The sulfonyl group is not merely a passive linker; it actively influences adjacent groups and can itself be a target for chemical modification. nih.gov
The arylsulfonyl group exerts a powerful electron-withdrawing and stabilizing effect, which is fundamental to its chemistry. nih.govtandfonline.com One of its most significant roles is the acidification of adjacent C-H bonds. cuni.cz In this compound, the sulfonyl group substantially increases the acidity of the single proton on the diiodomethyl carbon.
This acidification makes the proton susceptible to abstraction by a moderately strong base, which would generate a carbanion stabilized by the sulfonyl group. This carbanion could then act as a nucleophile in various bond-forming reactions, a cornerstone of sulfone chemistry. tandfonline.com
While the sulfonyl group is generally stable, it can be modified or removed under specific conditions, a process known as desulfonylation. nih.gov This transformation significantly enhances the synthetic utility of sulfone-containing compounds, allowing the sulfonyl moiety to be used as a temporary activating group that is later replaced. nih.gov
The C(sp²)–SO₂ bond connecting the sulfonyl group to the toluene (B28343) ring is typically inert but can be cleaved using transition-metal catalysis. nih.gov For instance, nickel-catalyzed cross-coupling reactions have been developed to replace aryl sulfonyl groups with other functionalities. nih.gov Furthermore, the sulfonyl group can sometimes act as a leaving group itself, particularly in the form of a sulfinate anion (:SO₂R⁻), enabling nucleophilic substitution at the aromatic ring. nih.gov
The following table summarizes potential methods for sulfone group modification:
| Reaction Type | Conditions | Outcome | Reference |
| Desulfonylative Coupling | Nickel-catalysis, Grignard reagents (e.g., MeMgBr) | Replacement of the sulfonyl group with an alkyl group. | nih.gov |
| Nucleophilic Aromatic Substitution | Strong nucleophiles, potentially harsh conditions | Replacement of the entire sulfonyl group by the nucleophile. | nih.gov |
| Reductive Desulfonation | Reducing agents (e.g., SmI₂, Na/Hg) | Removal of the sulfonyl group to yield p-xylene. | N/A |
Reactions Involving the Toluene Moiety
The p-tolyl group, while generally stable, can undergo reactions characteristic of substituted benzene (B151609) rings. The reactivity is governed by the electronic effects of its two substituents: the activating, ortho-, para-directing methyl group and the deactivating, meta-directing sulfonyl group.
In electrophilic aromatic substitution, the substitution pattern is determined by the interplay of these two groups. The powerful meta-directing sulfonyl group and the ortho-, para-directing methyl group create a complex directive effect. The positions ortho to the methyl group (and meta to the sulfonyl group) are the most likely sites for substitution due to the activating effect of the methyl group.
A known side reaction in the sulfonation of toluene is the formation of 4,4′-dimethyl-diphenyl-sulfone, which underscores the reactivity of the aromatic ring in sulfone-containing structures. researchgate.net Additionally, the benzylic protons of the methyl group are susceptible to radical halogenation or oxidation under appropriate conditions, providing another handle for functionalization.
Electrophilic Aromatic Substitution on the Methylbenzene Ring
The substitution of electrophiles on the aromatic ring of this compound is influenced by the directing effects of the two substituents: the methyl group (-CH₃) and the diiodomethylsulfonyl group (-SO₂CHI₂).
The methyl group is a well-established activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to its electron-donating inductive effect and hyperconjugation, which stabilize the arenium ion intermediates formed during the substitution at these positions.
Conversely, the sulfonyl group (-SO₂R) is a strong deactivating group and a meta-director. The powerful electron-withdrawing nature of the sulfonyl group, a consequence of the high electronegativity of the oxygen atoms, significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The substitution that does occur is directed to the meta position to avoid placing the positive charge of the arenium ion intermediate on the carbon atom directly attached to the deactivating group.
In this compound, these two groups are in a para relationship. The activating ortho, para-directing methyl group and the deactivating meta-directing diiodomethylsulfonyl group present a complex scenario for predicting the regioselectivity of electrophilic aromatic substitution. The positions ortho to the methyl group (positions 2 and 6) are also meta to the diiodomethylsulfonyl group.
As of the current body of scientific literature, specific studies detailing the outcomes of electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions on this compound have not been reported. Therefore, experimental data on reaction conditions, product distribution, and yields for these transformations are not available. Theoretical calculations could provide insights into the most likely positions for electrophilic attack, but such studies have not been publicly documented.
Reactions at the Methyl Group of the Toluene Moiety
The methyl group attached to the benzene ring is susceptible to oxidation, a common reaction for toluene and its derivatives.
Metabolic studies on this compound, often referred to by its common name diiodomethyl p-tolyl sulfone (DIMPTS), have shown that the compound is primarily oxidized at the benzylic methyl group. nih.gov This biological transformation results in the formation of the corresponding benzoic acid derivative, 4-((diiodomethyl)sulfonyl)benzoic acid. nih.gov This oxidation is a key metabolic pathway for this compound. nih.gov
While metabolic oxidation has been observed, detailed research findings from synthetic organic chemistry studies, including specific reagents, reaction conditions, and yields for the laboratory oxidation of the methyl group of this compound to a carboxylic acid, are not extensively documented in publicly available literature. However, the transformation is chemically plausible using strong oxidizing agents commonly employed for the oxidation of alkylbenzenes.
Table 1: Potential Oxidation Reactions of the Methyl Group
| Product Name | Potential Oxidizing Agents |
| 4-((Diiodomethyl)sulfonyl)benzoic acid | Potassium permanganate (B83412) (KMnO₄), Chromic acid (H₂CrO₄), etc. |
Note: This table represents chemically plausible transformations. Specific experimental data for these reactions on this compound are not available in the reviewed literature.
Applications and Functionalization of 1 Diiodomethyl Sulfonyl 4 Methylbenzene in Advanced Materials and Chemistry
Role as a Synthetic Intermediate in Organic Chemistry
1-((Diiodomethyl)sulfonyl)-4-methylbenzene serves as a key reagent in organic synthesis, where its distinct structure is leveraged for the creation of diverse chemical compounds. lookchem.com The presence of two iodine atoms on the alpha-carbon to the sulfonyl group makes it a reactive species suitable for various coupling and substitution reactions.
This compound is a valuable precursor for generating new molecules with specific, tailored properties. lookchem.com Its utility is particularly noted in its classification as a "Protein Degrader Building Block," indicating its role in the synthesis of complex, functional molecules designed for advanced applications like targeted protein degradation. calpaclab.com The reactive diiodomethyl sulfone moiety allows for its incorporation into larger molecular frameworks, thereby facilitating the development of novel chemical entities that may not be accessible through other synthetic routes. lookchem.com
The function of this compound as a building block is evident in its application in multi-step synthetic pathways. It enables the construction of intricate molecular architectures. For instance, it is used as a reactant in the synthesis of complex cyclopropane (B1198618) derivatives.
| Reaction Example | |
| Reactants | This compound, Methacrylic acid methyl ester |
| Reagents | Sodium hexamethyldisilazane |
| Solvent | Tetrahydrofuran |
| Product | Methyl 2-iodo-1-methyl-2-tosylcyclopropane-1-carboxylate |
| Reference | lookchem.com |
This reaction demonstrates the compound's ability to participate in the formation of new carbon-carbon bonds under specific conditions, leading to the creation of highly functionalized cyclic systems.
Applications in Pharmaceutical Chemistry
The structural motifs present in this compound are of significant interest in medicinal chemistry. The sulfonyl group, in particular, is a well-established functional group in drug design. researchgate.netnih.gov
As a precursor, this compound plays a role in the synthesis of various pharmaceutical compounds. lookchem.com Its structure serves as a starting point for building molecules intended for therapeutic use. While specific drug synthesis pathways originating directly from this compound are proprietary, its role as a versatile intermediate is established within the pharmaceutical industry. lookchem.comtcichemicals.com The ability to incorporate this building block aids in the development of new drug candidates. lookchem.com
The sulfonyl group is a critical pharmacophore that medicinal chemists use to enhance the drug-like properties of molecules. researchgate.net Its introduction into a drug candidate can significantly modify its pharmacokinetic profile. Many drug candidates are rejected during clinical trials due to inadequate pharmacokinetic properties, making optimization at an early stage crucial. mdpi.com
| Contribution of Sulfonyl Groups to Pharmacokinetics |
| Increased Metabolic Stability : By blocking metabolically vulnerable sites, the stable sulfonyl group can increase the metabolic stability of a drug, prolonging its duration of action. researchgate.net |
| Modulated Solubility : As a polar group, the sulfonyl moiety can modulate the solubility and acid-base properties of a drug molecule. researchgate.net |
| Enhanced Binding Affinity : The oxygen atoms of the sulfonyl group can act as hydrogen-bond acceptors, enhancing the binding affinity of the drug molecule to its target protein. researchgate.netnih.gov |
| Improved Bioavailability : By improving metabolic stability and other physicochemical properties, the sulfonyl group can help elevate the bioavailability of a drug. researchgate.net |
Sulfonamides and sulfones are found in numerous FDA-approved drugs, highlighting the importance of this functional group in successful drug design. nih.gov
Role in Agrochemicals
Beyond its use in organic and pharmaceutical chemistry, this compound has a defined role in the agrochemical sector. It is recognized as an active ingredient in various formulations designed to protect crops and materials. nih.gov
The compound is used as a precursor in the synthesis of various agricultural chemicals. lookchem.com More directly, it is employed for its biocidal properties.
| Agrochemical Applications |
| Fungicide |
| Bactericide |
| Algaecide |
| Wood Preservative |
| Materials Preservative (in paints, coatings, adhesives, textiles, paper) |
| Source: nih.gov |
The United States Environmental Protection Agency (EPA) has assigned it the chemical code 101002, categorizing it as a pesticide chemical. nih.gov Its effectiveness as a biocide makes it a useful component in formulations intended to prevent the growth of mildew, fungi, and bacteria on various surfaces and in industrial processes. nih.govhaz-map.com
Emerging Research Applications
This compound is noted for its significant antimicrobial properties. biosynth.com Research has highlighted its function as an effective antimicrobial agent, leading to its use in applications where microbial growth needs to be controlled, such as in cosmetics. nih.govbiosynth.com Its classification as an antimicrobial in cosmetic ingredient inventories underscores its recognized utility in this field. nih.gov The compound's broad-spectrum activity against various microorganisms is a key factor in its investigation for these applications. biosynth.com
The compound exhibits potent biocidal activity against a wide range of microorganisms, including bacteria, fungi, and yeasts. biosynth.comlookchem.com This broad-spectrum efficacy makes it a versatile biocide for industrial and commercial use. haz-map.com Specific studies have demonstrated its effectiveness against common microbes. biosynth.com For instance, it has been shown to be effective against the bacteria Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungus Aspergillus niger at concentrations of 0.5%. biosynth.com Its utility as a biocide and disinfectant is well-established. lookchem.com
Table 2: Documented Biocidal Efficacy of this compound
| Microorganism | Type | Effective Concentration |
| Staphylococcus aureus | Bacterium | 0.5% |
| Escherichia coli | Bacterium | 0.5% |
| Pseudomonas aeruginosa | Bacterium | 0.5% |
| Aspergillus niger | Fungus | 0.5% |
| Data sourced from Biosynth. biosynth.com |
This compound is utilized as a preservative in various formulations, including cosmetics and pharmaceuticals. biosynth.com Its primary function in these contexts is to inhibit microbial contamination and extend product shelf-life. nih.gov Beyond cosmetics, it is extensively used as a material preservative in numerous industrial products. nih.govhaz-map.com These include adhesives, caulks, sealants, plastics, and leather, where it prevents deterioration caused by microorganisms. haz-map.com It is also a component in preservative formulations for paper and pulp production. nih.govhaz-map.com The compound is available in different grades and forms, such as powders and dispersions, to facilitate its incorporation into these diverse formulations. nih.gov
Toxicological and Environmental Considerations in Research Excluding Dosage/administration
Mechanisms of Action and Biological Interactions
Research into the toxicology of DIMPTS has pinpointed the release of iodine as the primary driver of its biological effects. nih.govresearchgate.net The core structure, a methyl-p-tolylsulfone backbone, is considered relatively nontoxic on its own. nih.gov
The principal mechanism of toxicity for DIMPTS is attributed to the metabolic release of its iodine atoms, leading to an excess of systemic iodide. researchgate.netnih.gov Upon oral administration, DIMPTS is rapidly absorbed and undergoes metabolism where it liberates one or both of its iodine atoms. nih.govnih.gov Studies in rats have shown that a substantial portion, between 67% and 80% of the total iodine, is metabolically released from the parent molecule. nih.govresearchgate.net This release of iodide is considered the ultimate cause of the compound's toxicity. nih.gov The mode of action underlying its reproductive toxicity, for instance, is identified as excess systemic iodine levels that result in hypothyroidism. researchgate.net
Metabolic processes involved in this release include the oxidation of the benzylic methyl group and glutathione (B108866) conjugation on the sulfonyl methyl group, which displaces the iodide ion (I-). nih.govresearchgate.net
The toxicological effects observed in animal studies with DIMPTS are consistent with the known effects of excessive iodine exposure. nih.govnih.gov To validate this, comparative studies were conducted using the de-iodinated analog of DIMPTS, methyl-p-tolylsulfone (MPTS). nih.govnih.gov
In a reproductive toxicity study in rats, DIMPTS was found to be toxic to both dams and pups, causing effects such as dystocia (difficult birth), decreased neonatal survival, and hypothyroidism. researchgate.netnih.gov These effects were linked to elevated levels of iodine in the milk and sera of the dams. researchgate.netnih.gov In stark contrast, the administration of an equimolar concentration of MPTS, which lacks the iodine atoms, produced no such toxicity in the adult females or their offspring. researchgate.netnih.gov This comparison strongly supports the hypothesis that the observed toxicity of DIMPTS is due to the excessive iodine released during its absorption and metabolism, rather than the sulfone structure itself. nih.govnih.gov
In Vitro and In Vivo Toxicological Assessments
Toxicological assessments of DIMPTS have been conducted using both laboratory (in vitro) and whole organism (in vivo) models to evaluate its potential for causing toxicity over time and its effect on genetic material.
Subchronic, 90-day toxicity studies have been performed on DIMPTS in both rats and dogs.
In a study with Sprague-Dawley rats receiving the compound via their diet, the primary treatment-related effect observed at the highest dose level was squamous metaplasia of the salivary gland duct. nih.gov
In a parallel 90-day study with Beagle dogs administered the compound in capsules, researchers noted several treatment-related alterations. nih.gov Female dogs in the high-dose group exhibited significantly lower body weights compared to control groups. nih.gov Furthermore, changes in clinical pathology were observed, which were thought to be secondary to inflammatory responses. nih.gov Organs affected in the mid- and/or high-dose groups included the thyroid glands, salivary glands, and the gastrointestinal tract. nih.govnih.gov Thyroid degeneration was specifically noted in the 90-day dog study. haz-map.com
| Animal Model | Observed Effects | Affected Organs/Tissues |
|---|---|---|
| Sprague-Dawley Rats | Squamous metaplasia of the salivary gland duct (high-dose group) | Salivary Gland |
| Beagle Dogs | Lower body weight (females, high-dose), altered clinical pathology, inflammatory changes, thyroid degeneration | Thyroid Gland, Salivary Glands, Gastrointestinal Tract |
The genotoxic potential of DIMPTS, or its ability to damage genetic material (DNA), has been evaluated in a series of assays. The compound was tested in four different in vitro (cell-based) genotoxicity assays and one in vivo (animal-based) assay. nih.govnih.gov Across this battery of tests, DIMPTS was consistently found to be negative, indicating that it does not induce genetic mutations under the tested conditions. researchgate.netnih.govnih.gov
| Assay Type | Number of Assays | Result |
|---|---|---|
| In Vitro | 4 | Negative |
| In Vivo | 1 | Negative |
Environmental Impact and Degradation Pathways
Information regarding the environmental fate of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene indicates potential concerns for aquatic ecosystems. The compound is classified as very toxic to aquatic life, with long-lasting effects. tcichemicals.comtcichemicals.com Consequently, release into the environment should be avoided. tcichemicals.com
While specific environmental degradation pathway studies are not extensively detailed in the reviewed literature, the metabolic pathways observed in animal models can provide insight into potential biological degradation routes. The metabolism in rats involves oxidation and glutathione conjugation, processes that break down the compound. nih.govresearchgate.net These biological mechanisms suggest potential pathways for its degradation in the environment by microorganisms.
Biofilm Formation and Microbial Colonization in the Presence of the Compound
Research into the efficacy of this compound as an antimicrobial agent has explored its impact on biofilm formation. Biofilms are complex communities of microorganisms that adhere to surfaces, creating a protective matrix that can enhance their resistance to environmental stresses and antimicrobial agents. The ability of a biocide to inhibit or disrupt biofilm formation is a critical measure of its effectiveness.
One study investigated the performance of polyurethane coatings impregnated with diiodomethyl p-tolyl sulfone in preventing microbial colonization. The findings from this research indicated that the biocide was ineffective at preventing the colonization and growth of microbes on the coating's surface. researchgate.net This suggests that while the compound may have biocidal properties in some applications, it may not be sufficient to inhibit the complex process of biofilm establishment on certain material surfaces. The study highlighted that materials treated with this biocide were still susceptible to biofilm formation. researchgate.net
Further research is necessary to fully understand the spectrum of activity of this compound against various microbial species and under different environmental conditions. The table below summarizes the findings related to its effect on microbial colonization.
| Research Focus | Finding | Reference |
| Microbial Colonization on Polyurethane Coatings | Ineffective in preventing microbial colonization and growth. | researchgate.net |
Degradation of Related Polyurethane Coatings
The interaction between microorganisms and polymer-based materials can lead to biodegradation, altering the material's physical and chemical properties. The study of how polyurethane coatings containing this compound degrade in the presence of microbial activity provides insight into the material's durability and the biocide's long-term performance.
In the same study that found diiodomethyl p-tolyl sulfone to be ineffective against microbial colonization, the degradation of the polyurethane coatings was monitored using electrochemical impedance spectroscopy (EIS). researchgate.net This technique measures the opposition to the flow of an alternating current, providing information about the coating's barrier properties. The EIS data revealed that the microbial degradation of the coating occurred in distinct stages. researchgate.net
Initially, a decrease in impedance was observed, which was attributed to the transport of water and solutes into the polymeric matrix of the polyurethane. researchgate.net This initial stage indicates that the coating is becoming permeable to its environment. Subsequent and more significant decreases in impedance were a direct result of the polymer's degradation by the microorganisms present. researchgate.net This demonstrates that not only do microbes colonize the surface, but they also actively break down the polyurethane material itself. The research concluded that these polyurethane materials, even when containing the biocide, are susceptible to degradation by microbial biofilms. researchgate.net
The degradation process of the polyurethane coating is detailed in the table below.
| Degradation Stage | Observation via Electrochemical Impedance Spectroscopy (EIS) | Interpretation | Reference |
| Initial Stage | Decrease in impedance | Transport of water and solutes into the polymeric matrix | researchgate.net |
| Subsequent Stage | Further decreases in impedance | Degradation of the polymer by microorganisms | researchgate.net |
Analytical and Spectroscopic Characterization in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of their hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons present in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring would typically appear as two doublets in the region of 7.0-8.0 ppm. The protons of the methyl group attached to the benzene ring would produce a singlet at approximately 2.4 ppm. The single proton on the diiodomethyl group (-CHI₂) is expected to be significantly deshielded by the adjacent sulfonyl group and the two iodine atoms, resulting in a singlet at a downfield chemical shift, likely in the range of 5.0-6.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct peaks are anticipated for each unique carbon atom. The carbon of the methyl group would appear at the most upfield position, typically around 20-25 ppm. The aromatic carbons would resonate in the 120-150 ppm region, with four distinct signals for the p-substituted ring. The carbon of the diiodomethyl group (-CHI₂) would be observed at a characteristic chemical shift, influenced by the strong electron-withdrawing effects of the sulfonyl group and the two iodine atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~ 7.8 | Doublet | Aromatic (ortho to -SO₂) |
| ¹H | ~ 7.4 | Doublet | Aromatic (ortho to -CH₃) |
| ¹H | ~ 5.5 | Singlet | -CHI₂ |
| ¹H | ~ 2.4 | Singlet | -CH₃ |
| ¹³C | ~ 145 | Singlet | Aromatic (C-SO₂) |
| ¹³C | ~ 140 | Singlet | Aromatic (C-CH₃) |
| ¹³C | ~ 130 | Singlet | Aromatic (CH, ortho to -SO₂) |
| ¹³C | ~ 128 | Singlet | Aromatic (CH, ortho to -CH₃) |
| ¹³C | ~ 21 | Singlet | -CH₃ |
| ¹³C | ~ -10 | Singlet | -CHI₂ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl and aromatic groups. Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group are anticipated in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-I stretching vibrations of the diiodomethyl group would appear at lower frequencies, typically in the far-infrared region.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H (methyl) | 2975-2850 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| Sulfonyl (S=O) | 1350-1300 | Asymmetric Stretching |
| Sulfonyl (S=O) | 1160-1120 | Symmetric Stretching |
| C-S | 800-600 | Stretching |
| C-I | < 600 | Stretching |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (molecular weight: 422.02 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 422. The presence of two iodine atoms would likely lead to characteristic isotopic patterns. Common fragmentation pathways could involve the loss of iodine atoms, the sulfonyl group, or the tolyl group, leading to fragment ions that can help to confirm the structure of the molecule.
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. In a typical HPLC analysis, the compound would be dissolved in a suitable solvent and injected into a column packed with a stationary phase (e.g., C18 silica (B1680970) gel). A mobile phase (a mixture of solvents like acetonitrile and water) is then pumped through the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. The purity of the sample is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. Purity levels for commercially available this compound are often reported to be greater than 95%.
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. While sulfones can be analyzed by GC, the relatively high molecular weight and potential for thermal degradation of this compound might make this technique more challenging than HPLC. If GC were to be used, it would require a high-temperature stable column and careful optimization of the temperature program. The compound would be vaporized in the injection port and carried by an inert gas through the column. The retention time would be used for identification. GC, often coupled with a mass spectrometer (GC-MS), could provide both separation and structural information.
Other Analytical Techniques Relevant to Research
In the comprehensive characterization of chemical compounds, a variety of analytical techniques are employed to confirm the elemental composition and structural integrity. For the compound this compound, elemental analysis serves as a fundamental method to determine its empirical formula.
Elemental Analysis (C, H, N, S, I)
Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements present in a compound. This data is then used to confirm the empirical formula of a newly synthesized or isolated substance. The theoretical elemental composition of this compound, which has the molecular formula C₈H₈I₂O₂S, can be calculated based on the atomic weights of its constituent elements. chemscene.comaablocks.comnih.gov
The molecular formula indicates that each molecule of the compound contains eight carbon atoms, eight hydrogen atoms, two iodine atoms, two oxygen atoms, and one sulfur atom. echemi.combiosynth.com Based on the atomic masses of these elements, the theoretical percentage of each element in the compound can be calculated. This theoretical data provides a benchmark against which the results of experimental elemental analysis would be compared to verify the purity and identity of a sample.
Below is a table detailing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 22.77 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 1.91 |
| Nitrogen | N | 14.01 | 0 | 0 | 0.00 |
| Sulfur | S | 32.07 | 1 | 32.07 | 7.60 |
| Iodine | I | 126.90 | 2 | 253.80 | 60.14 |
| Oxygen | O | 16.00 | 2 | 32.00 | 7.58 |
| Total | 422.03 | 100.00 |
Note: The values for atomic mass and total molecular weight may vary slightly depending on the source of atomic weight data.
Future Directions and Research Opportunities
Development of Greener Synthetic Routes
The current synthesis of sulfones often involves multi-step processes that may utilize harsh reagents and generate significant waste. The development of greener synthetic routes for 1-((diiodomethyl)sulfonyl)-4-methylbenzene is a critical area for future research to enhance its environmental profile. Traditional methods for sulfone synthesis, such as the oxidation of sulfides, often rely on stoichiometric oxidants that are not environmentally friendly nih.gov.
Future research could focus on the following areas:
Alternative Solvents and Reagents: The use of water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of the synthesis process rsc.org. The exploration of milder and more selective halogenating agents for the di-iodination step is also crucial.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. This could involve exploring one-pot synthesis methods from readily available precursors.
Renewable Feedstocks: Investigating the possibility of deriving the p-tolylsulfonyl moiety from renewable resources, such as lignin, could contribute to a more sustainable production process in the long term.
A summary of potential green chemistry approaches for sulfone synthesis is presented in Table 1.
| Green Chemistry Approach | Potential Application in this compound Synthesis | Reference |
| Use of Greener Solvents | Replacing traditional organic solvents with water or biodegradable alternatives in the sulfone formation and iodination steps. | rsc.org |
| Catalyst-free Oxidation | Employing catalyst- and solvent-free oxidation of the corresponding sulfide using aqueous hydrogen peroxide. | nih.gov |
| Multicomponent Reactions | Developing a one-pot reaction combining the p-tolyl source, a sulfur dioxide surrogate, and an iodinating agent. | rsc.org |
Exploration of Novel Catalytic Approaches
Catalysis offers a powerful tool for developing more efficient and selective synthetic methods. For this compound, novel catalytic approaches could significantly improve the efficiency of both the formation of the sulfone backbone and the subsequent di-iodination.
Key research opportunities include:
Advanced Oxidation Catalysts: The development of robust and recyclable catalysts for the selective oxidation of p-tolyl sulfide to the corresponding sulfone would be a significant advancement. This could include transition-metal catalysts or organocatalysts that operate under mild conditions organic-chemistry.org.
Catalytic Dihalogenation: While catalytic enantioselective dihalogenation has been explored for other substrates, adapting these principles for the specific di-iodination of a methylsulfonyl group presents a novel challenge acs.orgacs.org. This could lead to more controlled and efficient iodination processes.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Investigating photocatalytic methods for the C-S bond formation or the iodination step could offer a more sustainable and energy-efficient synthetic route chemrxiv.org.
Table 2 highlights some emerging catalytic strategies relevant to sulfone synthesis.
| Catalytic Strategy | Potential Relevance to this compound | Reference |
| Transition-Metal Catalysis | Ruthenium(II)-catalyzed alkylation of sulfones could be explored for building the core structure. | chemrxiv.org |
| Niobium Carbide Catalysis | Use of niobium carbide as a recyclable catalyst for the efficient oxidation of sulfides to sulfones with hydrogen peroxide. | organic-chemistry.org |
| Photocatalysis | Visible-light-induced reactions could provide a milder alternative for C-S bond formation or iodination. | chemrxiv.org |
Investigation of Structure-Activity Relationships for Biological Applications
As a broad-spectrum biocide, this compound is effective against various microorganisms nih.govhaz-map.com. However, a detailed understanding of its structure-activity relationship (SAR) is crucial for the development of more potent and selective analogs with potentially lower environmental impact.
Future research in this area should include:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help in predicting the biocidal activity of new derivatives and understanding the key molecular features responsible for their efficacy nih.govnih.govmdpi.com. This would involve synthesizing a library of analogs with systematic variations in the aromatic ring and the halogenated methyl group.
Target Identification and Interaction Studies: Identifying the specific molecular targets within microbial cells and studying the interactions at the atomic level can provide valuable insights for designing more effective and target-specific biocides.
Comparative Studies: Comparing the SAR of this compound with other halogenated sulfone biocides can help in elucidating the role of the iodine atoms and the p-tolyl group in its activity.
Table 3 outlines key parameters for SAR and QSAR studies of biocides.
| Parameter | Description | Relevance to this compound | Reference |
| Lipophilicity (LogP) | The partition coefficient between an oily and an aqueous phase, which influences membrane permeability. | The p-tolyl group and iodine atoms contribute to its lipophilicity, which is likely important for its antimicrobial action. | chemscene.com |
| Electronic Properties | The electron-withdrawing or -donating nature of substituents, which can affect binding to biological targets. | The sulfonyl group is strongly electron-withdrawing, which influences the reactivity of the diiodomethyl group. | nih.gov |
| Steric Factors | The size and shape of the molecule, which determine its fit into the active site of a target enzyme or protein. | The spatial arrangement of the tolyl and diiodomethylsulfonyl groups will be critical for its biological activity. | nih.gov |
Advancements in Application in Materials Science
While primarily used as a biocide in coatings, adhesives, and plastics to prevent microbial degradation, the unique chemical structure of this compound suggests potential for broader applications in materials science nih.govhaz-map.com.
Potential future research directions include:
Functional Monomers: Investigating the possibility of using this compound as a monomer or co-monomer in polymerization reactions could lead to the development of new polymers with inherent antimicrobial properties. The reactive C-I bonds could potentially be exploited for polymerization or grafting onto other polymer backbones.
High-Performance Polymers: Sulfone-containing polymers, such as polyethersulfone, are known for their excellent thermal and chemical stability mdpi.com. Exploring the incorporation of the diiodomethylsulfonyl-p-tolyl moiety into such polymer structures could lead to materials with enhanced properties, such as flame retardancy or increased refractive index.
Surface Modification: The compound could be investigated as a surface modifying agent to impart antimicrobial properties to various materials. Covalent attachment to surfaces could provide long-lasting biocidal activity.
Detailed Mechanistic Studies of Reactions and Biological Activity
A thorough understanding of the reaction mechanisms of this compound and its mode of biological action is fundamental for its safe and effective use and for the development of improved alternatives.
Key areas for mechanistic investigation are:
Reaction with Nucleophiles: Detailed kinetic and computational studies on the reaction of this compound with various biological nucleophiles, such as thiols (e.g., in cysteine residues of proteins) and amines, would clarify its mode of action at a molecular level.
Mechanism of Iodide Release: It is known that the toxicity of this compound is related to the release of iodide ions nih.gov. A detailed study of the mechanism and kinetics of this release under various physiological conditions would be highly valuable.
Metabolic Pathways: Elucidating the complete metabolic fate of this compound in different organisms can help in assessing its environmental persistence and potential for bioaccumulation. Studies have shown it is metabolized in rats through oxidation and glutathione (B108866) conjugation nih.gov.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-((Diiodomethyl)sulfonyl)-4-methylbenzene, and what critical parameters influence yield?
- Methodological Answer : The compound is synthesized via a Diels-Alder reaction between 2,3-dimethylbutadiene and formylacetylene at 60–70°C. Key parameters include strict temperature control to avoid side reactions (e.g., polymerization of formylacetylene) and the use of anhydrous solvents to prevent hydrolysis. Post-synthesis purification typically involves column chromatography with silica gel and non-polar eluents. Yield optimization requires careful stoichiometric balancing and inert atmosphere maintenance .
Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?
- Methodological Answer : Crystal structures are resolved using single-crystal X-ray diffraction (SC-XRD) with a Bruker APEXII CCD detector. Data collection employs Mo-Kα radiation (λ = 0.71073 Å) at 100 K. For refinement, SHELXL (for small molecules) or OLEX2 (for workflow integration) is recommended. Critical steps include absorption correction (via SADABS) and resolving disorder in the diiodomethyl group. The R-factor threshold for publication-quality data is <0.05 .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions addressed?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools. Discrepancies in NMR signals (e.g., splitting due to diastereotopic protons) are resolved using 2D techniques (COSY, NOESY). For HRMS, isotopic patterns of iodine (I₂) must be computationally simulated (e.g., using Bruker Compass DataAnalysis) to confirm molecular ion peaks .
Advanced Research Questions
Q. How can the sulfonyl group in this compound be functionalized for biomedical applications, such as photodynamic therapy (PDT)?
- Methodological Answer : The sulfonyl group can be modified via nucleophilic substitution or cross-coupling reactions. For PDT, conjugation with porphyrin derivatives is achieved using Pd-catalyzed Sonogashira coupling. Reaction progress is monitored via TLC and UV-Vis spectroscopy (λ = 400–700 nm). Post-functionalization, photophysical properties (e.g., singlet oxygen quantum yield) are quantified using DPBF (1,3-diphenylisobenzofuran) as a trap .
Q. What strategies resolve discrepancies in crystallographic data during refinement, particularly for twinned crystals or low-resolution datasets?
- Methodological Answer : For twinned crystals, twin refinement in SHELXL is employed using the BASF parameter to model twin domains. Low-resolution data (d-spacing >1.0 Å) require constraints on thermal displacement parameters (ADPs) and the use of the SQUEEZE algorithm (in PLATON) to model solvent-accessible voids. Discrepancies in bond lengths (e.g., S–C vs. I–C distances) are cross-validated against DFT-optimized geometries (e.g., Gaussian 16) .
Q. What methodological approaches assess the toxicity profile of this compound in preclinical studies?
- Methodological Answer : Acute oral toxicity studies follow OECD Guideline 423, with Sprague-Dawley rats administered a single dose (5 g/kg). Endpoints include mortality, organ weight changes (liver, kidneys), and histopathology. Reproductive toxicity is evaluated via a modified ICH S5 protocol, focusing on teratogenicity in post-implantation embryos. Data are analyzed using one-way ANOVA with post-hoc Tukey tests .
Q. How do steric and electronic effects influence the reactivity of the diiodomethyl group in cross-coupling reactions?
- Methodological Answer : The diiodomethyl group exhibits steric hindrance due to its tetrahedral geometry, limiting accessibility in Suzuki-Miyaura couplings. Electronic effects (σ-donor capacity of iodine) are probed via Hammett plots using substituted arylboronic acids. Catalyst screening (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and microwave-assisted heating (80–120°C) improve reaction efficiency. Turnover numbers (TONs) are quantified via ICP-MS analysis of residual palladium .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability during synthetic scale-up?
- Methodological Answer : Contradictions arise from differential scanning calorimetry (DSC) data vs. empirical observations. A stepwise approach includes:
- DSC : Measure decomposition onset temperature (T₀) under N₂ vs. air.
- Isothermal TGA : Monitor mass loss at 150°C for 24 hours.
- Scale-up validation : Use a safety calorimeter (e.g., RC1e) to track exotherms. Discrepancies are often due to trace oxidants (e.g., peroxides in solvents), mitigated via pre-treatment with activated alumina .
Q. Why do computational models (DFT) and experimental crystallographic data sometimes disagree on bond angles in the sulfonyl moiety?
- Methodological Answer : Disagreements stem from crystal packing forces (e.g., C–H···O hydrogen bonds) not modeled in gas-phase DFT. Hybrid QM/MM simulations (e.g., ONIOM) incorporating periodic boundary conditions improve agreement. For example, the C–S–C angle in the sulfonyl group is 102.96° experimentally vs. 104.3° computationally. Adjusting basis sets (e.g., def2-TZVP) and dispersion corrections (D3BJ) reduces deviations .
Tables for Key Parameters
| Parameter | Value/Range | Method | Reference |
|---|---|---|---|
| Melting Point | 120–122°C (decomp.) | DSC (N₂ atmosphere) | |
| Crystallographic R-factor | 0.031 (for 422.02 Da structure) | SHELXL refinement | |
| Acute Oral Toxicity (Rat TDLo) | 5 g/kg | OECD Guideline 423 | |
| UV-Vis λmax | 265 nm (ε = 12,500 M⁻¹cm⁻¹) | Shimadzu UV-2600i |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
